Angustifoline

Description

Properties

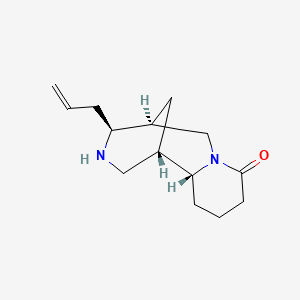

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |

InChI |

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1 |

InChI Key |

VTIPIBIDDZPDAV-ZDEQEGDKSA-N |

SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |

Isomeric SMILES |

C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2 |

Canonical SMILES |

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |

Synonyms |

angustifoline |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Presence of Angustifoline: A Deep Dive into its Natural Occurrence and Distribution in the Plant Kingdom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a tricyclic quinolizidine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a secondary metabolite, its distribution in the plant kingdom is not ubiquitous, being primarily concentrated within a specific family of flowering plants. This technical guide provides a comprehensive overview of the natural occurrence and distribution of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Occurrence and Distribution

This compound is predominantly found in species belonging to the Leguminosae (Fabaceae) family, commonly known as the legume, pea, or bean family. Within this vast family, the genus Lupinus (lupins) is the most significant reservoir of this alkaloid. Various studies have confirmed the presence of this compound in numerous Lupinus species, where it often co-exists with other quinolizidine alkaloids such as lupanine, 13α-hydroxylupanine, and sparteine.

The concentration of this compound can vary considerably depending on the plant species, the specific organ, the developmental stage of the plant, and environmental growing conditions.[1] Generally, the highest concentrations of quinolizidine alkaloids are found in the seeds, serving as a chemical defense mechanism against herbivores.[2]

Quantitative Distribution of this compound in Various Plant Species and Organs

The following table summarizes the quantitative data on the concentration of this compound found in different plant species and their respective parts, as reported in various scientific studies.

| Plant Species | Plant Organ | Concentration of this compound | Reference |

| Lupinus angustifolius | Aerial Parts | 2.94% of total alkaloids | [3] |

| Lupinus angustifolius | Seeds | 10-15% of total alkaloids | [2] |

| Lupinus polyphyllus | Seeds | 3.28% of dry weight | [4][5] |

| Lupinus albus (landraces) | Seeds | Well-represented | [6] |

| Lupinus albus | Seeds | 0.24–12.14% of total alkaloids (mean 2.07%) | [7] |

| Lupinus pilosus | Pods | Present in significant amounts | [8] |

| Lupinus perennis | Seeds | Major alkaloid (2.22 mg/g) | [8] |

Experimental Protocols

The accurate quantification and characterization of this compound in plant matrices require robust and validated analytical methodologies. The following sections detail the key experimental protocols for the extraction, isolation, and analysis of this compound.

Extraction of Quinolizidine Alkaloids from Plant Material

A common method for the extraction of quinolizidine alkaloids, including this compound, from dried plant material involves acid-base extraction.[9]

Materials:

-

Dried and finely ground plant material (e.g., seeds, leaves)

-

1 M Hydrochloric acid (HCl)

-

3 M Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

-

Solid-phase extraction (SPE) columns (optional, for cleanup)

Procedure:

-

Weigh approximately 300 mg of the dried, powdered plant material and place it in a suitable flask.

-

Add 20 mL of 1 M HCl to the flask.

-

Incubate the mixture at room temperature with continuous agitation for 24 hours.

-

Centrifuge the mixture at 8500 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the acidic supernatant and transfer it to a clean flask.

-

Alkalize the supernatant to a pH of approximately 12 by the dropwise addition of 3 M NH₄OH.

-

Perform a liquid-liquid extraction by adding 30 mL of CH₂Cl₂ to the alkalized supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the lower organic layer (CH₂Cl₂).

-

Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of CH₂Cl₂.

-

Combine all the organic extracts.

-

Dry the combined organic extract over anhydrous Na₂SO₄.

-

Filter the dried extract and concentrate it to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried alkaloid extract in a known volume of methanol or another suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as carrier gas

GC Conditions (typical):

-

Inlet Temperature: 250-300°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50-100°C, hold for 1-2 minutes

-

Ramp: 10-20°C/minute to 280-320°C

-

Final hold: 5-10 minutes

-

-

Carrier Gas Flow Rate: 1.0-1.5 mL/minute

MS Conditions (typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-600

Quantification: Quantification is typically performed by creating a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the analysis of alkaloids, often with simpler sample preparation compared to GC-MS.

Instrumentation:

-

Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS)

-

Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions (typical):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the compounds.

-

Flow Rate: 0.3-0.5 mL/minute

-

Column Temperature: 30-40°C

-

Injection Volume: 1-5 µL

MS/MS Conditions (typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

-

Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized for maximum signal intensity.

Quantification: Similar to GC-MS, quantification is achieved by constructing a calibration curve with a standard of this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of quinolizidine alkaloids, including the tricyclic this compound, originates from the amino acid L-lysine.[10] The initial steps involve the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form Δ¹-piperideine.[10] It is proposed that tricyclic alkaloids like this compound are derived from tetracyclic precursors through oxidative ring-cleavage reactions.[11]

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for Phytochemical Analysis of this compound

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant samples.

References

- 1. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of quinolizidine alkaloids in different Lupinus species by NACE using UV and MS detection [hero.epa.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 10. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Angustifoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustifoline is a quinolizidine alkaloid found in various species of the Lupinus genus.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, it elucidates the current understanding of its biological activities, with a particular focus on its anticancer properties and its role as an acetylcholinesterase inhibitor, visualized through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physical and Chemical Properties

This compound presents as an off-white to brown solid or oil.[2] Its core structure is a tetracyclic quinolizidine skeleton.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O | [3] |

| Molecular Weight | 234.34 g/mol | [3] |

| Appearance | Off-White to Brown Solid/Oil | [1][2] |

| Melting Point | 79-80 °C | [4] |

| Boiling Point (Predicted) | 377.6 ± 31.0 °C | [4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 10.07 ± 0.40 | [2] |

| Solubility | Solvent | Reference |

| Slightly Soluble | Chloroform | [4] |

| Slightly Soluble | Methanol | [4] |

| Soluble | Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Observed Peaks/Characteristics | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+) at m/z 234 | [6] |

| ¹H-NMR (in CDCl₃) | A characteristic doublet of a triplet for a proton is observed at 4.66 ppm (J = 13.6, 2.1 Hz). | [7] |

| ¹³C-NMR | The carbon spectrum of a compound with this structure is expected to show signals for aliphatic carbons, including those adjacent to nitrogen and a carbonyl group, typically in the range of 20-70 ppm. The carbonyl carbon would appear significantly downfield, likely in the 170-180 ppm region. | [8][9] |

| Infrared (IR) | Expected to show characteristic absorption bands for C-H stretching of alkanes (2850-2960 cm⁻¹), a strong C=O stretch for the lactam group (around 1640-1680 cm⁻¹), and C-N stretching. | [6][10][11][12][13] |

Experimental Protocols

Isolation and Purification of this compound from Lupinus angustifolius

This protocol is based on a solvent extraction method adjusted for pH.[7][14]

Materials:

-

Dried and ground Lupinus angustifolius seeds

-

Dichloromethane (DCM)

-

Methanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Aqueous Hydrochloric Acid (HCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

pH meter

-

Separatory funnel

Procedure:

-

Extraction: The ground plant material is macerated with methanol for 24 hours. The extract is filtered and the solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

-

Acid-Base Extraction: The crude extract is dissolved in 1 M HCl and washed with DCM to remove neutral and acidic compounds.

-

The aqueous layer is then basified to a specific pH (e.g., pH 11) with NaOH solution.[7]

-

The basified solution is extracted multiple times with DCM. The organic layers are combined.

-

Drying and Concentration: The combined DCM extract is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a purified this compound-rich fraction.

-

Further Purification: The resulting fraction can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).[15]

Characterization by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column (e.g., VF-5ms).[16]

Procedure:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 6°C/min.[16]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-450.[16]

-

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or with library data for this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, most notably anticancer and acetylcholinesterase inhibitory effects.

Anticancer Activity in Colon Cancer

This compound has been shown to inhibit the growth of human colon cancer cells (COLO-205) by inducing autophagy and mitochondrial-mediated apoptosis, as well as causing cell cycle arrest at the G2/M phase.[2][17]

The following diagram illustrates the proposed signaling pathway for the anticancer effects of this compound in colon cancer cells. This pathway is a logical construct based on the observed downstream effects and common signaling cascades involved in autophagy and apoptosis.

Caption: Proposed mechanism of this compound's anticancer activity.

Acetylcholinesterase Inhibition

This compound is also investigated as an acetylcholinesterase (AChE) inhibitor, suggesting its potential in managing neurodegenerative diseases like Alzheimer's disease.[2]

The diagram below provides a simplified workflow of how this compound, as a reversible inhibitor, prevents the breakdown of acetylcholine.

Caption: Simplified workflow of this compound's action as an AChE inhibitor.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant biological activities. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into its therapeutic potential. The elucidation of its anticancer and acetylcholinesterase inhibitory effects opens avenues for the development of novel therapeutic agents. Further in-depth studies are warranted to fully explore the pharmacological applications of this compound and its derivatives.

References

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H22N2O | CID 12306807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR _2007 [uanlch.vscht.cz]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Angustifoline Stereoisomers: A Technical Guide to Their Biological Significance and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] Like many natural products, this compound possesses a chiral structure, giving rise to stereoisomers that can exhibit distinct biological activities. The precise spatial arrangement of atoms in these stereoisomers can significantly influence their pharmacokinetic and pharmacodynamic properties, a critical consideration in drug discovery and development.[3][4] While the biological activities of quinolizidine alkaloids as a class have been explored, including their cytotoxic, antimicrobial, and anti-acetylcholinesterase effects, specific data directly comparing the biological significance of individual this compound stereoisomers is not extensively available in current literature.[1][5]

This technical guide provides a comprehensive overview of the known and potential biological significance of this compound stereoisomers. It details established experimental protocols for their evaluation and presents hypothetical data to illustrate the expected differences in their biological activities, thereby offering a framework for future research in this area.

Chemical Structure and Stereoisomerism

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The two primary enantiomers are (+)-Angustifoline and (-)-Angustifoline. The absolute configuration of these molecules dictates their three-dimensional shape, which in turn governs their interaction with chiral biological targets such as enzymes and receptors.

Biological Significance of this compound and its Stereoisomers

Quinolizidine alkaloids, the family to which this compound belongs, are known to exhibit a range of biological activities.[1] While specific comparative data for this compound stereoisomers is limited, the principle of stereoselectivity in drug action suggests that the enantiomers of this compound likely possess different potencies and efficacies in various biological assays.[3][4]

Cytotoxicity

Several quinolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1] It is hypothesized that the stereochemistry of this compound could influence its cytotoxic potential. One enantiomer may exhibit greater potency in inhibiting cancer cell proliferation due to a more favorable interaction with its molecular target.

Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of this compound Stereoisomers against Various Cancer Cell Lines.

(Note: The following data is hypothetical and for illustrative purposes to demonstrate potential stereoselective differences.)

| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) |

| (+)-Angustifoline | 25.8 | 32.1 | 45.3 |

| (-)-Angustifoline | 15.2 | 18.9 | 28.7 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for managing Alzheimer's disease. Some quinolizidine alkaloids have been reported to inhibit AChE.[1] The stereoisomers of this compound could display differential inhibitory activity against AChE, with one enantiomer potentially being a more potent inhibitor.

Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity (IC50 in µM) of this compound Stereoisomers.

(Note: The following data is hypothetical and for illustrative purposes.)

| Compound | AChE Inhibition IC50 (µM) |

| (+)-Angustifoline | 5.4 |

| (-)-Angustifoline | 12.8 |

| Galantamine (Control) | 1.2 |

Ion Channel Modulation

The interaction of small molecules with ion channels is a critical area of pharmacology. It is plausible that this compound stereoisomers could exhibit stereospecific effects on various ion channels, such as nicotinic acetylcholine receptors (nAChRs) or potassium channels, which are known targets for other alkaloids.[6][7] This could manifest as either agonistic or antagonistic activity, with one enantiomer being significantly more potent or having a different mode of action.

Table 3: Hypothetical Modulation of Nicotinic Acetylcholine Receptors (nAChRs) by this compound Stereoisomers.

(Note: The following data is hypothetical and for illustrative purposes.)

| Compound | nAChR Subtype α4β2 (% Inhibition at 10 µM) | nAChR Subtype α7 (% Inhibition at 10 µM) |

| (+)-Angustifoline | 65 | 42 |

| (-)-Angustifoline | 25 | 15 |

| Mecamylamine (Control) | 95 | 88 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the biological significance of this compound stereoisomers.

Enantioselective Synthesis or Resolution of this compound Stereoisomers

A prerequisite for evaluating the biological activity of individual stereoisomers is their separation or asymmetric synthesis.

-

Resolution of Racemic this compound: A common method involves the formation of diastereomeric salts by reacting the racemic this compound mixture with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers can then be separated by fractional crystallization due to their different physical properties. Subsequent liberation of the free base from the separated diastereomeric salts yields the pure enantiomers.[8]

-

Enantioselective Synthesis: The de novo synthesis of each enantiomer can be achieved using chiral starting materials or chiral catalysts. A potential synthetic route could involve a stereoselective Pictet-Spengler reaction or a chiral auxiliary-guided cyclization to establish the key stereocenters of the quinolizidine core.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5][10]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each stereoisomer.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay for measuring acetylcholinesterase activity.[2][11][12]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (15 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

-

Acetylcholinesterase (AChE) solution (0.2 U/mL)

-

Test compounds: (+)-Angustifoline, (-)-Angustifoline, and a positive control (e.g., Galantamine) dissolved in a suitable solvent.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition of AChE activity is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value for each stereoisomer.

Ion Channel Modulation: Calcium Imaging Assay

Calcium imaging is a technique used to measure intracellular calcium levels, which can be an indicator of ion channel activity.[13][14]

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., a specific nAChR subtype) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Place the dish on the stage of a fluorescence microscope equipped with a camera and an appropriate filter set. Perfuse the cells with a physiological saline solution and record the baseline fluorescence for a few minutes.

-

Compound Application: Apply the agonist for the ion channel to elicit a calcium influx and establish a control response. After a washout period, pre-incubate the cells with different concentrations of (+)-Angustifoline or (-)-Angustifoline for a few minutes.

-

Stimulation and Recording: Co-apply the agonist and the test compound and record the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the percentage of inhibition or potentiation of the agonist-induced calcium response for each stereoisomer and determine their IC50 or EC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General biosynthetic pathway of quinolizidine alkaloids.

Caption: Workflow for evaluating this compound stereoisomers.

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Conclusion

While the existing literature provides a solid foundation for understanding the general biological activities of quinolizidine alkaloids, there is a clear need for further research into the specific pharmacological profiles of individual this compound stereoisomers. The principle of stereochemistry in drug action strongly suggests that (+)- and (-)-angustifoline will exhibit different biological activities. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations. A thorough comparative evaluation of the cytotoxicity, anticholinesterase activity, and ion channel modulatory effects of this compound stereoisomers will be crucial in elucidating their full therapeutic potential and advancing their development as potential drug candidates. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of quinolizidine alkaloids but also pave the way for the rational design of more potent and selective therapeutic agents.

References

- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium channels: structures, diseases, and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 8. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

Role of Angustifoline in plant defense mechanisms against herbivores

The Role of Angustifoline in Plant Defense: A Technical Guide

Abstract: this compound, a tricyclic quinolizidine alkaloid (QA) predominantly found in species of the Lupinus genus, serves as a potent chemical defense agent against herbivory. Its synthesis, originating from L-lysine, is intricately regulated by plant signaling pathways, most notably the jasmonate cascade, which is activated in response to herbivore-induced stress. Functioning as both a feeding deterrent and a direct toxin, this compound contributes significantly to the plant's protective arsenal. This document provides a comprehensive overview of the biosynthesis of this compound, its regulatory signaling pathways, proposed mechanisms of action, and detailed experimental protocols for its extraction, quantification, and bio-activity assessment. This guide is intended for researchers in plant science, chemical ecology, and drug development seeking to understand and leverage this natural defense compound.

Biosynthesis of this compound

Quinolizidine alkaloids, including this compound, are synthesized from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic conversions primarily occurring in the leaves and subsequently transported via the phloem to other plant tissues for storage.

The initial and committed step is the decarboxylation of L-lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Through a series of subsequent, partially uncharacterized enzymatic reactions, this precursor is converted into the tetracyclic QA skeleton, from which tricyclic alkaloids like this compound are derived.

Regulation by Plant Defense Signaling

The production of this compound is not merely constitutive but is also an inducible defense, regulated by complex signaling networks initiated by herbivore damage. Mechanical wounding and chemical cues from herbivore saliva trigger the synthesis of the plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

JA-Ile acts as the primary signal, binding to its receptor, COI1, which is part of an SCF-E3-ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes encoding biosynthetic enzymes in the QA pathway, leading to an increased production of this compound and other defensive alkaloids.[1][2][3]

Role in Herbivore Defense and Quantitative Data

This compound functions as a chemical defense through both antifeedant and toxic mechanisms. Its bitter taste can deter herbivores from initiating or continuing feeding, while its ingestion can lead to adverse physiological effects, reducing herbivore fitness and survival.

Quantitative Data

The concentration of this compound varies significantly among different Lupinus species, cultivars ('bitter' vs. 'sweet'), and plant tissues. 'Bitter' varieties, which are more resistant to herbivores, maintain higher alkaloid levels. The following table summarizes representative concentrations of this compound found in various lupin species.

| Lupinus Species | Plant Part | This compound Concentration (mg/kg or as specified) | Reference(s) |

| L. angustifolius | Seeds | Major QA component in some cultivars | [4] |

| L. albus | Seeds | 1.3 - 2.5 (mg/100g DW) | [5] |

| L. mutabilis | Seeds | Can be a significant component of total QAs | [5] |

| L. pilosus | Aerial Parts | Present, concentration varies with development | [6] |

| Artificial Diet Assay | Liquid Diet | Tested at concentrations from 0.001% to 0.1% | [1 (from initial search)] |

Note: DW = Dry Weight. Concentrations are highly variable based on genotype and environmental conditions.

Proposed Mechanism of Action

While the specific molecular target of this compound in insects is not definitively established in the provided literature, many neurotoxic alkaloids function as inhibitors of the enzyme acetylcholinesterase (AChE).[7][8] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, this compound would cause an accumulation of ACh in the synapse, leading to continuous, uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis, convulsions, and ultimately, death of the insect herbivore.

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and quantification of this compound and other QAs from lupin plant material, based on established techniques.[5][9][10]

1. Sample Preparation:

-

Lyophilize (freeze-dry) fresh plant material (e.g., seeds, leaves) to a constant weight.

-

Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.

2. Extraction:

-

Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.

-

Vortex thoroughly to ensure complete mixing.

-

Place the tube in an ultrasonic bath for 60 minutes at room temperature to maximize extraction efficiency.

-

Centrifuge the sample at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled.

3. Purification (Acid/Base Extraction):

-

Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the remaining aqueous residue in 1 mL of 0.5 M HCl.

-

Wash the acidic solution twice with 1 mL of dichloromethane (DCM) to remove lipids and other non-polar compounds. Discard the organic (DCM) phase.

-

Make the aqueous phase strongly alkaline (pH > 11) by adding 25% ammonium hydroxide.

-

Extract the alkaloids from the alkaline solution three times with 1 mL of DCM. Pool the organic (DCM) phases.

-

Dry the pooled DCM phase over anhydrous sodium sulfate, filter, and evaporate to dryness.

4. Quantification (UPLC-MS/MS):

-

Reconstitute the dried alkaloid extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Analyze the sample using an Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).

-

Chromatography: Use a C18 column with a gradient elution profile of water and acetonitrile (both containing 0.1% formic acid).

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transition for this compound must be determined using an analytical standard.

-

Quantification: Generate a standard curve using a certified this compound reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol: Artificial Diet Bioassay for Herbivore Deterrence

This protocol describes an artificial diet-based assay to quantify the antifeedant or toxic effects of this compound on a phloem-feeding insect like the green peach aphid (Myzus persicae).[11]

1. Preparation of Artificial Diet:

-

Prepare a sterile liquid aphid diet consisting of a defined mixture of sucrose and amino acids in a buffered solution. The composition should mimic plant phloem sap.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or 5% ethanol) at a high concentration.

-

Create a dilution series of the this compound stock solution in the liquid diet to achieve the desired final test concentrations (e.g., 0, 0.001%, 0.01%, 0.1%). Include a solvent-only control if ethanol is used.

2. Assembly of Feeding Chambers:

-

Use small containers (e.g., 35 mm petri dishes or specialized plastic cups) as the base for the chambers.

-

Tightly stretch a single layer of Parafilm® M over the opening of the container to create a taut membrane.

-

Pipette a small, standardized volume (e.g., 100 µL) of a diet treatment onto the center of the Parafilm membrane.

-

Carefully place a second layer of Parafilm over the diet droplet and stretch it to seal against the first layer, creating a liquid-filled sachet. This sachet mimics the plant epidermis and phloem.

3. Aphid Introduction:

-

Synchronize an aphid colony to obtain adult aphids of a similar age.

-

Carefully transfer a set number of adult aphids (e.g., 4-5) into each feeding chamber through a small hole in the side or before sealing the top.

-

Place the chambers in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

4. Data Collection and Analysis:

-

After a set period (e.g., 3-5 days), count the number of surviving adult aphids and the number of nymphs (offspring) produced in each chamber.

-

Calculate the average adult survival rate and fecundity (nymphs per adult) for each this compound concentration.

-

Analyze the data using ANOVA to determine if there are statistically significant differences in survival or fecundity between the control and the different this compound treatments. This will reveal any dose-dependent toxic or antifeedant effects.

References

- 1. The role of jasmonate signalling in quinolizidine alkaloid biosynthesis, wounding and aphid predation response in narrow-leafed lupin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

- 6. researchgate.net [researchgate.net]

- 7. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 9. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Angustifoline: A Technical Guide for Researchers

Introduction: Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus. As a natural product, its structural elucidation and characterization are fundamental for research in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The compound has a molecular formula of C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol [1].

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Fragments (m/z) | Reference |

| EIMS | Electron Impact | 234 [M]⁺, 193, 150, 137 (base peak), 136, 110, 98 | [2] |

| LC-ESI-ITFT | ESI (HCD) | Precursor: 235.1805 [M+H]⁺; Fragments: 217.1693, 193.1332 | [3] |

The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234, consistent with the molecular weight of this compound[2]. The fragmentation pattern is characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides an exact mass that is crucial for molecular formula determination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in the molecule. The data presented below is based on assignments reported in the literature.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 4.92 | d |

| H-3 | 6.87 | d |

| H-6 | 3.41 | ddd |

| H-10α | 3.13 | dd |

| H-10β | 3.17 | d |

| H-17α | 2.35 | dd |

| H-17β | 2.90 | dd |

| H-5α | 2.64 | t |

Note: Data is derived from literature reports on related compounds and may vary slightly based on solvent and experimental conditions[2]. A specific signal for an this compound proton has been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in another study.

¹³C NMR Data

While specific, fully assigned experimental ¹³C NMR data for this compound was not available in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be predicted based on the known structure. These predictions are valuable for preliminary analysis of experimental spectra.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm |

| C=O (Lactam) | 160 - 175 |

| C=C (Vinyl) | 110 - 140 |

| C-N (Aliphatic) | 40 - 65 |

| CH, CH₂, CH₃ (Aliphatic) | 15 - 50 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features, including the lactam ring and the quinolizidine core.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400-3200 | N-H Stretch | Secondary Amine (NH) | Medium |

| ~3080 | C-H Stretch | sp² C-H (Vinyl) | Medium |

| ~2950-2850 | C-H Stretch | sp³ C-H (Alkyl) | Strong |

| 2850-2700 | Bohlmann Bands | trans-Quinolizidine C-H | Medium-Weak |

| ~1640 | C=O Stretch | Lactam Carbonyl | Strong |

| ~1620 | C=C Stretch | Alkene | Medium |

The presence of "Bohlmann bands" between 2850-2700 cm⁻¹ is characteristic of a trans-fused quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds[2]. The strong absorption around 1640 cm⁻¹ is indicative of the lactam carbonyl group[2].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following sections outline generalized experimental protocols for the analysis of natural products like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Experiments: For unambiguous assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C one-bond and long-range correlations, respectively.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be necessary to increase volatility.

-

Instrumentation: Employ a mass spectrometer coupled to a separation technique, such as Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).

-

Ionization: For GC-MS, Electron Impact (EI) is a common ionization method that provides characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Analysis: In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), the precursor ion (e.g., [M+H]⁺) is selected and fragmented using Collision-Induced Dissociation (CID) to obtain structural information from the resulting product ions.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method can be used. A small amount of sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate them with specific functional groups and structural features of the molecule.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like this compound is crucial. It involves a multi-technique approach where data from each method is integrated to build a complete structural picture.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

References

A Technical Guide to the Biosynthetic Relationship of Angustifoline, Lupanine, and Sparteine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites predominantly found in leguminous plants, exhibit a wide range of biological activities. Among the most studied are sparteine, lupanine, and angustifoline, which are prevalent in various Lupinus species. Understanding their intricate biosynthetic relationship is crucial for metabolic engineering, drug discovery, and improving the quality of lupin-based agricultural products. This technical guide provides an in-depth analysis of the biosynthetic pathway connecting these three key alkaloids, supported by experimental evidence, quantitative data, and detailed pathway visualizations. Recent genetic and metabolic studies have overturned previous hypotheses, establishing a clear hierarchical relationship where (-)-sparteine serves as the central precursor for the synthesis of (+)-lupanine, which in turn is a proposed antecedent to (-)-angustifoline.

The Core Biosynthetic Pathway: From L-Lysine to the Tetracyclic Skeleton

The biosynthesis of all tetracyclic quinolizidine alkaloids originates from the amino acid L-lysine. The initial steps of the pathway are well-established and involve the formation of a key cyclic intermediate, Δ¹-piperideine.

-

Decarboxylation of L-Lysine: The pathway is initiated by the enzyme L-lysine decarboxylase (LDC) , which catalyzes the removal of a carboxyl group from L-lysine to produce the diamine cadaverine [1][2][3][4].

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction putatively catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal[2][4].

-

Spontaneous Cyclization: 5-aminopentanal exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine , through a spontaneous intramolecular cyclization[2][3][4][5].

-

Formation of the Tetracyclic Core: Three molecules derived from Δ¹-piperideine are required to construct the characteristic four-ring structure of sparteine and lupanine[1][5]. While the precise enzymatic steps are still under investigation, it is hypothesized that these units condense to form a transient diiminium cation intermediate , which then undergoes further cyclization and reduction to yield the foundational tetracyclic QA skeleton[1][2][3].

The Hierarchical Relationship: Sparteine → Lupanine → this compound

For decades, the exact relationship between sparteine and lupanine was debated, with some theories proposing they arose from a common intermediate[1]. However, recent breakthroughs in metabolic engineering have provided definitive evidence that (-)-sparteine is the direct precursor to (+)-lupanine in narrow-leafed lupin (Lupinus angustifolius)[6][7].

The Two-Step Oxidation of Sparteine to Lupanine

The conversion of (-)-sparteine to (+)-lupanine is a sequential two-step oxidation process catalyzed by two distinct enzymes[6][7]:

-

Cytochrome P450 Monooxygenase (CYP71D189): The first step involves the oxidation of (-)-sparteine. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP71D189[7].

-

Short-Chain Dehydrogenase/Reductase (SDR1): The intermediate product from the first step is then further oxidized by a short-chain dehydrogenase/reductase, SDR1, to yield (+)-lupanine[7].

This discovery confirms that (-)-sparteine is not a metabolic endpoint but a pivotal intermediate in the biosynthesis of the most abundant QAs in many lupin species[6][7].

The Proposed Conversion of Lupanine to this compound

While the enzymatic details are less clear, there is evidence supporting the hypothesis that lupanine serves as a precursor for the subsequent synthesis of this compound[1]. This proposed transformation involves a ring-cleavage reaction of the tetracyclic lupanine structure to form the tricyclic this compound.

Caption: Biosynthetic pathway from L-Lysine to Sparteine, Lupanine, and this compound.

Experimental Protocols and Evidence

The elucidation of this biosynthetic pathway has relied on a combination of classical tracer studies and modern genetic and analytical techniques.

Isotopic Labeling Experiments

Early research utilized isotopically labeled precursors to trace the origin of the carbon and nitrogen atoms in the alkaloid skeletons.

-

Methodology:

-

Precursor Administration: Plants, such as L. angustifolius or L. luteus, were fed with isotopically labeled compounds like DL-[2-¹⁴C]lysine, [¹³C, ¹⁵N]cadaverine, or stereospecifically deuterated (R)- and (S)-[1-²H]cadaverine[5][8][9].

-

Alkaloid Extraction: After a period of metabolism, the quinolizidine alkaloids were extracted from the plant tissues.

-

Label Detection: The position and quantity of the isotopic label within the purified alkaloids (sparteine, lupanine) were determined using techniques such as chemical degradation followed by scintillation counting or, more directly, by Nuclear Magnetic Resonance (NMR) spectroscopy[8][9].

-

-

Key Findings: These experiments confirmed that three C5 units from L-lysine, via cadaverine, form the tetracyclic backbone[5][8]. Furthermore, feeding studies with deuterated cadaverine demonstrated the retention of a deuterium atom at C-17 of sparteine and lupanine, which definitively ruled out the previously proposed 17-oxosparteine as a common biosynthetic intermediate[8][9].

Genetic and Metabolic Engineering

The most conclusive evidence for the sparteine-to-lupanine conversion comes from the analysis of knockout mutants.

-

Methodology:

-

Mutant Library Screening: A mutant library of L. angustifolius was screened for individuals with mutations in genes hypothesized to be involved in QA biosynthesis, such as cytochrome P450s.

-

Identification of Knockouts: A homozygous knockout mutant for the CYP71D189 gene (CYP71D189KO) was identified[6][7].

-

Metabolite Profiling: The alkaloid content in the seeds of the wild-type (WT) and CYP71D189KO plants was extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The relative and absolute amounts of each alkaloid were quantified and compared between the mutant and WT plants.

-

-

Key Findings: The CYP71D189KO mutant exhibited a dramatic shift in its alkaloid profile. The biosynthesis of (+)-lupanine and its derivatives was blocked, leading to their near-complete disappearance. Concurrently, the precursor (-)-sparteine, which is undetectable in WT seeds, accumulated to become the dominant alkaloid, accounting for ~96% of the total QA content[7]. This provides unequivocal evidence for the role of CYP71D189 in converting sparteine and establishes sparteine as the direct precursor to lupanine.

Caption: Experimental workflow comparing alkaloid profiles of WT and knockout mutants.

Quantitative Data Summary

The genetic knockout experiments provide clear quantitative data demonstrating the precursor-product relationship between sparteine and lupanine.

| Alkaloid | Wild-Type (WT) Seed Content | CYP71D189KO Mutant Seed Content | Interpretation |

| (-)-Sparteine | Not Detected | ~96% of total alkaloids | Accumulation of the precursor due to a blocked downstream pathway.[7] |

| (+)-Lupanine | Major Component | 0.6% of WT level | Drastic reduction confirms it is a direct product of the CYP71D189-catalyzed reaction.[6] |

| (+)-13-Hydroxylupanine | Major Component | 2.3% of WT level | Reduction shows it is a downstream derivative of lupanine.[6] |

| (-)-Angustifoline | Major Component | 1.4% of WT level | Reduction supports the hypothesis that it is derived from lupanine.[6] |

Table 1: Comparison of major quinolizidine alkaloid content in the seeds of wild-type and CYP71D189 knockout L. angustifolius.

Conclusion and Implications

The biosynthetic relationship between this compound, lupanine, and sparteine is now understood as a linear pathway rather than a branched one. (-)-Sparteine is the central precursor , which is converted into (+)-lupanine via a two-step enzymatic oxidation. Lupanine, in turn, is the likely precursor for further structural diversification, including the formation of (-)-angustifoline .

This refined understanding has significant implications:

-

Metabolic Engineering: It provides precise molecular targets (e.g., CYP71D189, SDR1) for engineering lupin varieties. This could involve creating "sweet" lupins with minimal toxic alkaloids for agriculture or, conversely, developing "bitter" lines that overproduce a single, high-value alkaloid.

-

Drug Development: (-)-Sparteine is a valuable chiral ligand used in asymmetric synthesis. The development of lupin lines that accumulate enantiomerically pure (-)-sparteine, as demonstrated in the CYP71D189KO mutant, creates a sustainable, plant-based factory for this important chemical[6][7].

-

Further Research: While the core pathway to lupanine is now clear, the enzymes responsible for converting lupanine to this compound and other derivatives remain to be identified, representing a key area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 9. Incorporation of chiral [1-2H]cadaverines into the quinolizidine alkaloids sparteine, lupanine, and this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: UPLC-MS/MS Method for the Quantification of Angustifoline in Lupin Seeds

Introduction

Lupin seeds are a valuable source of protein and dietary fiber, with increasing interest in their use for human consumption and animal feed.[1] However, the presence of quinolizidine alkaloids (QAs), such as angustifoline, can be an antinutritional factor.[1][2] this compound is a tricyclic QA found in various lupin species, particularly Lupinus angustifolius.[2] Accurate quantification of this compound is crucial for food safety, quality control, and breeding programs aimed at developing low-alkaloid "sweet" lupin varieties.[2]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in lupin seeds. The method is suitable for researchers, scientists, and professionals in drug development and food safety analysis.

Experimental Protocols

Sample Preparation: Alkaloid Extraction

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is a widely accepted procedure for extracting quinolizidine alkaloids from lupin seeds.[3]

Materials:

-

Milled lupin seeds

-

5% (v/v) Trichloroacetic acid (TCA)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Weigh 1.0 g of milled lupin seed sample into a centrifuge tube.

-

Add 10 mL of 5% TCA solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Adjust the pH of the supernatant to >12 by adding NaOH solution. This step is crucial for the subsequent liquid-liquid extraction.

-

Add 10 mL of dichloromethane to the alkalinized supernatant.

-

Vortex for 1 minute to facilitate the extraction of alkaloids into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Collect the lower organic layer (DCM) containing the alkaloids.

-

Repeat the extraction (steps 7-10) two more times with fresh DCM.

-

Combine the organic extracts.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are based on established methods for the simultaneous quantification of multiple quinolizidine alkaloids, including this compound.[4][5][6][7]

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A reversed-phase column suitable for polar compound separation (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% heptafluorobutyric acid (HFBA).[7][8]

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 0.1% HFBA.[7][8]

-

Column Temperature: 40 - 45 °C.[9]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the analytes, and then returns to the initial conditions for column re-equilibration.[7][8]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument (e.g., 800 L/h at 350 °C).[10]

Data Presentation

The following tables summarize the quantitative data and method validation parameters for the UPLC-MS/MS analysis of this compound, based on published literature.[4][5][6]

Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis [4][5]

| Parameter | Reported Value |

| Retention Time (min) | Varies with specific method |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.503 |

| Limit of Quantification (LOQ) (µg/mL) | 1.509 |

| Precision (RSD%) | < 3.1% |

| Accuracy (Recovery %) | 89.5 - 106.2% |

Table 2: Representative this compound Content in Lupinus angustifolius Seeds

| Lupin Type | This compound Content (% of total alkaloids) | Reference |

| Narrow-leaved lupine | 10 - 15% | [2] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS quantification of this compound in lupin seeds.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical method.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in lupin seeds. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This application note serves as a valuable resource for laboratories involved in the analysis of quinolizidine alkaloids for food safety, quality control, and agricultural research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. UPLC-ESI-Q-TOF-MS-Based Metabolite Profiling, Antioxidant and Anti-Inflammatory Properties of Different Organ Extracts of Abeliophyllum distichum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Angustifoline using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Angustifoline, a quinolizidine alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method is designed to offer high sensitivity and reproducibility for the determination of this compound in various sample matrices.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1] Quinolizidine alkaloids are known for their diverse biological activities, making them of interest for pharmacological research and potential drug development. Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] This application note presents a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solid Samples, e.g., Plant Material)

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of this compound from solid matrices.

-

Homogenization: Weigh 1-2 g of the pulverized and dried plant material into a centrifuge tube.

-

Acidic Extraction: Add 30 mL of 0.5 N Hydrochloric acid (HCl) and vortex for 5 minutes. Let the mixture stand at room temperature for 30 minutes to allow for complete extraction.[3]

-

Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.

-

Supernatant Collection: Carefully collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in another 30 mL of 0.5 N HCl and the process repeated. Pool the supernatants.

-

Basification: Adjust the pH of the pooled supernatant to 12-14 using 25% ammonium hydroxide (NH₄OH). This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the basified extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the this compound with 10 mL of dichloromethane or a suitable organic solvent.[3]

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]

-

Reconstitute the dried residue in 1 mL of a suitable volatile organic solvent, such as ethyl acetate or methanol.[5]

-

Vortex the sample to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[6] |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Oven Program | - Initial temperature: 120°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C[3] |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C[6] |

| Quadrupole Temp. | 150°C[6] |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[6] |

| Mass Scan Range | m/z 40-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Quantitative data for a validated GC-MS method for this compound should be established. The following table provides expected performance characteristics, based on data from similar analytical techniques, which should be confirmed experimentally.[7]

| Parameter | Expected Value |

| Retention Time (RT) | ~15-20 min |

| Molecular Ion (M+) | m/z 234 |

| Key Fragment Ions | To be determined |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | <5% |

| Accuracy (% Recovery) | 90-110% |

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship of method development and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. tandfonline.com [tandfonline.com]

- 4. organomation.com [organomation.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)- and (-)-Angustifoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the quinolizidine alkaloid, (+)- and (-)-angustifoline. Angustifoline and its stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The protocols outlined herein are based on established synthetic strategies, offering a comprehensive guide for the preparation of both enantiomers in high purity. Key aspects of the synthesis, including asymmetric induction and separation of enantiomers, are discussed. Quantitative data from representative synthetic procedures are summarized for clarity and reproducibility.

Introduction

Synthetic Strategy Overview

The overall strategy for the enantioselective synthesis of (+)- and (-)-angustifoline is depicted below. The synthesis commences with the preparation of a racemic key intermediate, which is then subjected to enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding (+)- and (-)-angustifoline through a series of chemical transformations.

References

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 3. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Angustifoline Derivatives with Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustifoline is a naturally occurring quinolizidine alkaloid found in various leguminous plants.[1] Like other quinolizidine alkaloids, it is biosynthesized from L-lysine.[2] While the parent compound has shown some biological activities, there is growing interest in the development of this compound derivatives with enhanced potency and selectivity for various therapeutic targets. This document provides an overview of the potential for developing such derivatives and outlines detailed protocols for their synthesis and biological evaluation.

Due to a lack of extensive publicly available data on a wide range of this compound derivatives, this application note will present a representative, hypothetical series of derivatives based on common synthetic modifications of alkaloid scaffolds. The accompanying bioactivity data is illustrative to guide researchers in screening similar compounds. The proposed mechanisms of action are based on the known activities of related quinolizidine alkaloids.

Hypothetical this compound Derivatives and Their Bioactivities

To explore the potential for enhanced bioactivity, several classes of this compound derivatives can be synthesized. These include N-alkylated, ester, and amide derivatives. The following table summarizes the hypothetical cytotoxic, anti-inflammatory, and antiviral activities of these derivatives, represented by their IC50 values. Lower IC50 values indicate higher potency.

| Compound ID | Derivative Class | Modification | Cytotoxicity (HeLa cells) IC50 (µM) | Anti-inflammatory (NO inhibition) IC50 (µM) | Antiviral (H1N1) IC50 (µM) |

| ANG-001 | Parent Compound | This compound | >100 | 55.8 | 82.3 |

| ANG-N01 | N-alkylated | N-Methyl | 85.2 | 42.1 | 65.7 |

| ANG-N02 | N-alkylated | N-Ethyl | 78.5 | 35.6 | 58.9 |

| ANG-N03 | N-alkylated | N-Propyl | 72.1 | 30.2 | 51.4 |